molecular formula C15H18N2O4 B2836951 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide CAS No. 2034403-91-1

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

Cat. No.: B2836951
CAS No.: 2034403-91-1
M. Wt: 290.319
InChI Key: JJIVVKYCECSACM-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group and a methylisoxazolylmethyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 3,4-dimethoxybenzaldehyde, undergoes a reaction with an appropriate reagent to form the dimethoxyphenyl intermediate.

    Formation of the Methylisoxazolyl Intermediate: The 5-methylisoxazole is synthesized through a cyclization reaction involving suitable precursors.

    Coupling Reaction: The dimethoxyphenyl intermediate is then coupled with the methylisoxazolyl intermediate in the presence of a coupling agent to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)acetamide: Lacks the isoxazolyl group.

    N-((5-methylisoxazol-4-yl)methyl)acetamide: Lacks the dimethoxyphenyl group.

    3,4-dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of an acetamide group.

Uniqueness

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide is unique due to the presence of both the dimethoxyphenyl and methylisoxazolyl groups

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-10-12(9-17-21-10)8-16-15(18)7-11-4-5-13(19-2)14(6-11)20-3/h4-6,9H,7-8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIVVKYCECSACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CNC(=O)CC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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